1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole
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Overview
Description
The compound “1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure, along with the presence of a benzyl group and a methylphenyl group, suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole core, a benzyl group attached to one of the nitrogen atoms of the benzimidazole via an oxygen atom, and a methylphenyl group attached to the other nitrogen atom of the benzimidazole .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the benzyl and methylphenyl groups could influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzimidazole, benzyl, and methylphenyl groups. For example, it might exhibit aromaticity due to the benzimidazole and phenyl groups, and the presence of the chlorine and fluorine atoms could affect its polarity .Scientific Research Applications
Applications in Sleep and Anesthesia
- Midazolam, a benzodiazepine derivative, was noted for its effects on sleep parameters, including decreasing sleep onset latency and improving sleep quality. All-night recordings indicated modifications in sleep stages under midazolam compared to placebo (Krieger, Mangin, & Kurtz, 1983).
- In cardiovascular contexts, midazolam and diazepam were compared during cardiopulmonary bypass, revealing subtle pharmacologic differences between the two, especially in their effects on systemic vascular resistance (Samuelson, Reves, Smith, & Kouchoukos, 1981).
Antimicrobial and Antifungal Properties
- Thiabendazole, a benzimidazole derivative, showcased broad-spectrum anthelmintic activity, indicating its potential for treating parasitic infections with minimal toxicity. This compound has undergone extensive veterinary research and limited investigational use in humans (Stone, Stone, & Mullins, 1964).
- Sertaconazole, another benzimidazole derivative, was highlighted for its antifungal activity and excellent safety profile in a study focused on treating Pityriasis versicolor, a skin condition (Nasarre, Umbert, Herrero, Roset, Márquez, Torres, & Ortiz, 1992).
Antiviral Research
- Enviroxime showed potential as an antiviral agent against rhinovirus infections, indicating the compound's utility in clinical settings for treating cold-related symptoms (Phillpotts, Delong, Wallace, Jones, Reed, & Tyrrell, 1981).
Other Pharmaceutical Applications
- SB-649868, an orexin receptor antagonist, was explored for its pharmacokinetic and metabolic properties, offering insights into its therapeutic potential for treating insomnia (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methylphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O/c1-14-9-11-15(12-10-14)21-24-19-7-2-3-8-20(19)25(21)26-13-16-17(22)5-4-6-18(16)23/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLSHCGAGPHXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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